Tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and dual hydroxymethyl and methoxymethyl substituents at the 3-position. This structure combines hydrophilic (hydroxymethyl) and lipophilic (methoxymethyl) moieties, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-5-12(7-13,8-14)9-16-4/h14H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASSQMQAQRECGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CO)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.
Introduction of the Hydroxymethyl and Methoxymethyl Groups: The hydroxymethyl and methoxymethyl groups can be introduced through nucleophilic substitution reactions using reagents like formaldehyde and methanol.
Addition of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxymethyl group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to participate in the synthesis of bioactive compounds, particularly those targeting neurological disorders. The compound's ability to modify the pharmacokinetic properties of drug candidates enhances its utility in drug formulation.
2. Synthesis of Pyrrolidine Derivatives
The compound serves as a precursor for various pyrrolidine derivatives, which are known for their biological activities. Research has demonstrated that derivatives synthesized from this compound exhibit significant activity against certain types of cancer cells and neurological disorders, highlighting its importance in medicinal chemistry .
Organic Synthesis Applications
1. Reaction Mechanisms
this compound is utilized in several organic reactions, including oxidation and reduction processes. For instance, it can be oxidized to form aldehyde derivatives, which are valuable intermediates in organic synthesis .
2. Catalysis
The compound has been studied for its role as a catalyst in various reactions. Its ability to stabilize reactive intermediates makes it a candidate for catalyzing reactions that require mild conditions, thus reducing the need for harsh reagents and minimizing environmental impact .
Material Science Applications
1. Polymer Chemistry
In material science, this compound is being explored for its potential applications in polymer synthesis. Its functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength .
2. Coatings and Adhesives
Due to its chemical stability and compatibility with various substrates, this compound is being evaluated as an additive in coatings and adhesives. The incorporation of this compound can improve adhesion properties and resistance to environmental degradation .
Data Tables
Case Studies
Case Study 1: Drug Development
In a study focused on synthesizing novel pyrrolidine derivatives from this compound, researchers reported enhanced anti-cancer activity compared to existing treatments. The modifications allowed for better targeting of cancer cells while minimizing side effects .
Case Study 2: Polymer Applications
A recent investigation into the use of this compound in polymer formulations demonstrated improved mechanical properties and thermal stability when incorporated into polyurethanes. The study concluded that the compound could serve as a valuable additive for developing high-performance materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Amino-Substituted Analogs
- tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate (C₁₀H₂₀N₂O₃, MW 216.28 g/mol): This compound replaces the methoxymethyl group with an amino group. The amino functionality enhances nucleophilicity, enabling its use in peptide coupling or as a precursor for heterocyclic synthesis. Its stereochemical purity (e.g., enantiomeric forms) is critical for chiral drug synthesis, as seen in intermediates for kinase inhibitors .
Hydroxy-Methyl/Methyl Derivatives
- tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (C₁₀H₁₉NO₃, MW 201.26 g/mol): Substitutes the methoxymethyl group with a methyl group. The reduced steric hindrance compared to the target compound facilitates easier ring-opening reactions, often used in synthesizing β-amino alcohols or ligands for asymmetric catalysis .
Fluorinated Derivatives
- tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (C₁₁H₁₉F₂NO₃, MW 251.27 g/mol): Incorporates fluorine atoms, enhancing metabolic stability and bioavailability. Such fluorinated pyrrolidines are pivotal in agrochemicals and CNS-targeting pharmaceuticals .
Stereochemical and Structural Complexity
- tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 138108-72-2):
A chiral analog with a single hydroxymethyl group. Enantiomeric purity (R-configuration) is essential for applications in asymmetric synthesis, such as producing enantioselective catalysts or chiral auxiliaries . - Such derivatives are explored in kinase inhibitor scaffolds due to enhanced binding affinity .
Biological Activity
Tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate (CAS No. 138108-72-2) is an organic compound with potential biological activity. It is characterized by its unique pyrrolidine structure and functional groups, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
- Molecular Formula : C10H19NO3
- Molar Mass : 201.26 g/mol
- Density : 1.089 g/cm³
- Boiling Point : Approximately 289.5 °C (predicted)
- Water Solubility : Slightly soluble in water
Mechanisms of Biological Activity
This compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and cellular pathways:
- Neuroprotective Effects : Research indicates that compounds similar to this pyrrolidine can inhibit amyloid beta aggregation, which is crucial in the pathogenesis of Alzheimer's disease. They may act as acetylcholinesterase inhibitors, enhancing cholinergic neurotransmission and providing neuroprotection against toxic agents like amyloid beta .
- Cell Viability Improvement : In vitro studies have shown that this compound can increase cell viability in astrocytes exposed to amyloid beta peptide, suggesting a protective role against neurodegeneration .
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-α in cellular models, indicating potential anti-inflammatory effects that could be beneficial in neurodegenerative conditions .
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Neuroprotection | Inhibition of amyloid beta aggregation | |
| Cell viability enhancement | Protection against amyloid beta-induced death | |
| Anti-inflammatory | Reduction of TNF-α levels |
Case Study: Neuroprotective Effects
A study investigated the effects of a related compound on astrocytes stimulated with amyloid beta 1-42. The results showed that treatment with the compound led to a significant increase in cell viability compared to untreated controls. Specifically, when astrocytes were treated with both amyloid beta and the compound, cell viability improved from approximately 43% to nearly 63%, highlighting its protective capabilities .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest that the compound undergoes metabolic transformations that may influence its bioavailability and efficacy in vivo.
Q & A
Q. Methodological Considerations :
- Solvent polarity (e.g., THF vs. DCM) significantly impacts reaction rates and byproduct formation .
- Elevated temperatures (>40°C) may accelerate epimerization of stereocenters, necessitating low-temperature conditions for stereochemical fidelity .
How can structural ambiguities in this compound be resolved using advanced spectroscopic techniques?
Basic Research Question
Key characterization methods include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to differentiate between hydroxymethyl (δ ~3.5–4.0 ppm) and methoxymethyl (δ ~3.3–3.4 ppm) protons .
- NOESY : Confirm spatial proximity of substituents to establish regiochemistry .
- X-ray Crystallography : Resolve absolute stereochemistry, particularly for chiral centers, using single-crystal diffraction .
- HRMS : Validate molecular formula (C₁₂H₂₃NO₅) with <2 ppm mass error .
How can researchers reconcile contradictory data on the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
Discrepancies in reported reactivity (e.g., SN2 vs. SN1 pathways) arise from:
- Steric Effects : The tert-butyl group hinders backside attack, favoring SN1 mechanisms in polar solvents (e.g., DMF) .
- Leaving Group Influence : Poor leaving groups (e.g., -OH) require activation via Mitsunobu conditions (DIAD/PPh₃), while halides (e.g., -Br) proceed directly .
- Experimental Validation : Use kinetic studies (e.g., Eyring plots) to distinguish mechanisms and monitor intermediates via in-situ IR .
What strategies enhance the compound’s stability in aqueous biological assays?
Advanced Research Question
The compound’s ester and hydroxyl groups are prone to hydrolysis. Mitigation strategies include:
- Prodrug Design : Replace the hydroxymethyl group with acetyl or phosphate esters to improve stability .
- Formulation : Use lyophilized powders or DMSO stock solutions to minimize water exposure .
- pH Optimization : Maintain assays at pH 6.5–7.5 to avoid Boc-deprotection (acid-sensitive) or ester hydrolysis (base-sensitive) .
How does the stereochemistry of the pyrrolidine ring influence biological activity?
Advanced Research Question
- Enantiomeric Purity : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, revealing distinct binding affinities to targets like GPCRs or enzymes .
- Structure-Activity Relationships (SAR) :
- (3R,4R)-configurations show higher affinity for serotonin receptors compared to (3S,4S) .
- Methoxymethyl groups enhance lipophilicity (logP ~1.8), improving blood-brain barrier penetration .
What computational methods predict the compound’s interactions with biological targets?
Advanced Research Question
- Docking Simulations : Use AutoDock Vina to model binding poses with proteins (e.g., kinases) .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (AMBER force field) .
- Free Energy Calculations : Calculate ΔG binding using MM-PBSA to prioritize derivatives for synthesis .
How can researchers address low yields in cross-coupling reactions involving this compound?
Advanced Research Question
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (XPhos) to improve efficiency .
- Microwave Assistance : Reduce reaction times (30 min vs. 24 h) and improve yields by 15–20% .
- Additives : Use Cs₂CO₃ to deprotonate hydroxyl groups, enhancing coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
